REACTION_SMILES
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[BH4-:16].[CH3:18][OH:19].[CH3:1][C:2]([CH2:3][CH2:4][NH2:5])([CH3:6])[CH3:7].[CH3:8][n:9]1[c:10]([CH:14]=[O:15])[n:11][cH:12][cH:13]1.[Na+:17]>>[CH3:1][C:2]([CH2:3][CH2:4][NH:5][CH2:14][c:10]1[n:9]([CH3:8])[cH:13][cH:12][n:11]1)([CH3:6])[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ccnc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cn1ccnc1CNCCC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |